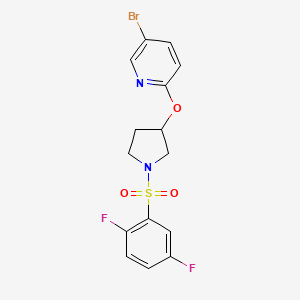

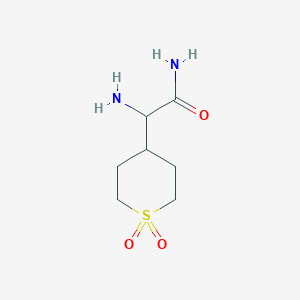

![molecular formula C12H16N4OS B2726277 4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide CAS No. 380327-69-5](/img/structure/B2726277.png)

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide” is a chemical compound with the molecular formula C12H16N4OS . It is a derivative of the azaspiro compound family .

Synthesis Analysis

A green, novel, rapid, and efficient protocol has been developed for the synthesis of various Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile using ammonium chloride as a very inexpensive and readily available reagent in refluxing ethanol . High yields, easy work-up, and short reaction times are advantages of this environmentally benign procedure .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C12H16N4OS . The average mass of the molecule is 264.347 Da and the monoisotopic mass is 264.104492 Da .Applications De Recherche Scientifique

Analgesic Activity and Synthesis

Research has demonstrated the analgesic activity of related spiro heterocycles, highlighting the potential therapeutic applications of compounds within this chemical family. For example, studies have identified significant analgesic activity in compounds structurally similar to "4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide," which suggests a broad avenue for developing new pain management solutions (Cohen, Banner, & Lopresti, 1978).

Anti-inflammatory Agents

A green synthetic approach has been developed for the synthesis of Schiff bases from "4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-5-carbonitrile," showing potential as anti-inflammatory agents. This environmentally benign procedure offers high yields and short reaction times, presenting a promising route for producing compounds with anti-inflammatory properties (Abdel-Mohsen & Hussein, 2014).

Synthetic Methodologies

Innovative synthetic methodologies involving "this compound" and its derivatives have been developed, showcasing the versatility of these compounds in heterocyclic chemistry. These methodologies enable the construction of complex molecular architectures, broadening the scope of chemical synthesis and offering new pathways for drug discovery and material science (Fedoseev et al., 2017).

Peptide Synthesis

The compound has also found applications in peptide synthesis, illustrating its utility in constructing peptides for potential therapeutic use. Research in this area has led to the development of novel methods for synthesizing dipeptides, which could have implications for drug development and the study of biological processes (Nowshuddin & Reddy, 2011).

Propriétés

IUPAC Name |

4-amino-5-cyano-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h8H,1-5,14H2,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLLZJJMIYYSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(C(=S)NC(=C2C#N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

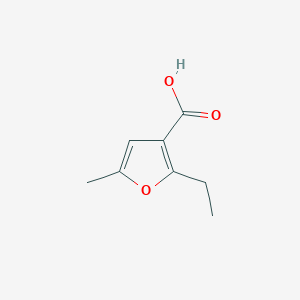

![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)

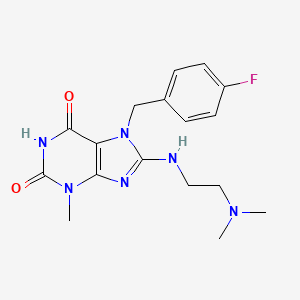

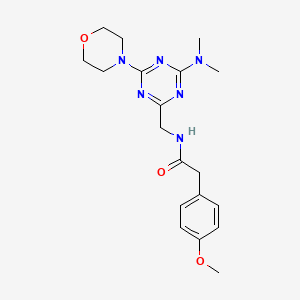

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)

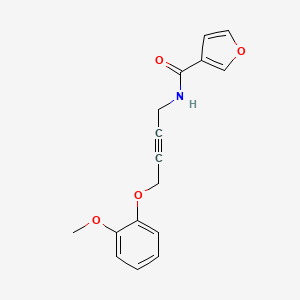

![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

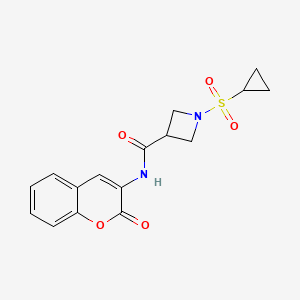

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)